1,4-dimethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine
Description
1,4-Dimethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative featuring a 3-methylthiophene substituent at the 3-position of the pyrazole ring, with methyl groups at the 1- and 4-positions and an amine group at the 5-position. Pyrazole derivatives are widely studied for their pharmacological and materials science applications, particularly due to their structural versatility and tunable electronic properties.
Properties
Molecular Formula |
C10H13N3S |
|---|---|
Molecular Weight |
207.30 g/mol |
IUPAC Name |
2,4-dimethyl-5-(3-methylthiophen-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C10H13N3S/c1-6-4-5-14-9(6)8-7(2)10(11)13(3)12-8/h4-5H,11H2,1-3H3 |
InChI Key |
HLRYHKLKJKRAOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2=NN(C(=C2C)N)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of 3-Substituted Hydrazines with α,β-Unsaturated Ketones
This classical approach involves the condensation of hydrazines with α,β-unsaturated ketones or aldehydes bearing the heteroaryl group:
- Step 1: Synthesis of the precursor hydrazine, which contains the methylthiophen-2-yl group, often via nucleophilic substitution or coupling reactions starting from suitable thiophene derivatives.
- Step 2: Condensation of this hydrazine with a diketone or aldehyde (such as acetylacetone or acetonyl derivatives) under acidic or basic conditions to promote cyclization.
- Step 3: Cyclization yields the pyrazole core, which is then methylated at the 1,4-positions using methylating agents like methyl iodide or dimethyl sulfate.
This method aligns with the synthesis of related pyrazole compounds where cyclodehydration of hydrazones or hydrazines with carbonyl compounds is employed.
1,3-Dipolar Cycloaddition of Diazo Compounds
A modern route involves the 1,3-dipolar cycloaddition of diazo compounds to suitable alkenes or alkynes:
- Step 1: Preparation of diazo derivatives of methylthiophen-2-yl compounds.
- Step 2: Cycloaddition with nitrile or enone derivatives to form pyrazolines, which are then oxidized or rearranged to pyrazoles.
- Step 3: Functionalization at the nitrogen or carbon positions to introduce methyl groups, resulting in the target compound.
This approach provides regioselectivity and high yields, as demonstrated in the synthesis of various pyrazolines and pyrazoles.
Functionalization of 1,4-Dimethyl-3-Substituted Pyrazoles
Starting from commercially available 1,4-dimethylpyrazole, the methylthiophen-2-yl group can be introduced via nucleophilic aromatic substitution or cross-coupling reactions:
- Step 1: Bromination or halogenation of the pyrazole at the 3-position.
- Step 2: Suzuki or Stille coupling with a boronic acid or stannane derivative of 3-methylthiophen-2-yl.
- Step 3: Purification and further methylation at the 5-position if necessary.
Reaction Conditions and Catalysts
| Method | Key Reagents | Typical Conditions | Catalysts/Solvents | Yield Range |
|---|---|---|---|---|
| Cyclization of hydrazines | Hydrazines + α,β-unsaturated ketones | Reflux, acidic/basic medium | Ethanol, acetic acid | 50-83% (related compounds) |
| 1,3-Dipolar cycloaddition | Diazo compounds + alkenes | 0°C to room temperature | Dichloromethane, ether | 61-89% (related compounds) |
| Cross-coupling | Halogenated pyrazoles + thiophene derivatives | Reflux, Pd catalysts | Pd(PPh₃)₄, DMSO | Variable, often >70% |
Notes and Considerations
- The synthesis often involves the formation of intermediates such as hydrazines, diazo compounds, or halogenated pyrazoles, which are then functionalized.
- The choice of method depends on the availability of starting materials and desired substitution patterns.
- Methylation at the pyrazole nitrogen or carbon is achieved using methyl iodide, dimethyl sulfate, or methyl triflate under controlled conditions.
- The incorporation of the 3-methylthiophen-2-yl group typically involves cross-coupling reactions, leveraging palladium catalysis, or nucleophilic substitution on halogenated intermediates.
Data Tables Summarizing Preparation Methods
| Method | Starting Materials | Key Reactions | Typical Yield | Remarks |
|---|---|---|---|---|
| Cyclization of hydrazines | Hydrazines + α,β-unsaturated ketones | Cyclodehydration | 50-83% | Suitable for heteroaryl groups |
| 1,3-Dipolar cycloaddition | Diazo derivatives + alkenes | Cycloaddition | 61-89% | High regioselectivity |
| Cross-coupling | Halogenated pyrazoles + thiophene derivatives | Suzuki, Stille | >70% | Efficient for substituent introduction |
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,4-dimethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene and pyrazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with target molecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituents at the 3-position of the pyrazole core. Key structural analogs include:
Key Observations :
- Bioactivity : Compounds with aromatic substituents (e.g., pyridinyl, dichlorophenyl) often exhibit improved inhibitory properties in enzyme assays, as seen in thrombin inhibitors where the 3-position substituent modulates activity .
- Solubility : Aliphatic substituents (e.g., pentan-3-yl) may increase lipophilicity, whereas polar groups (e.g., pyridinyl) improve aqueous solubility .
Physicochemical and Spectroscopic Properties
- Molecular Weight : The target compound’s molecular weight is inferred to be ~220–230 g/mol (based on analogs in ), intermediate between simpler aliphatic derivatives (137.19 g/mol) and bulkier ether-linked compounds (195.26 g/mol).
- Spectroscopy : references DFT studies on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, showing that substituents significantly affect ¹H- and ¹³C-NMR chemical shifts. The 3-methylthiophene group in the target compound would likely deshield adjacent protons due to sulfur’s electronegativity .
Biological Activity
1,4-Dimethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine is a heterocyclic organic compound characterized by a pyrazole ring with specific substitutions that contribute to its biological activity. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer treatments.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 207.30 g/mol. The structural arrangement includes:
- Dimethyl groups at the 1 and 4 positions of the pyrazole ring.
- A methylthiophene moiety at the 3 position, which is crucial for its biological interactions.
Biological Activities
Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:
Anti-inflammatory Activity
Studies have demonstrated that compounds similar to this pyrazole derivative can inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammatory pathways. This suggests potential applications in treating conditions like arthritis and other inflammatory disorders .
Antitumor Effects
In vitro studies have shown promising results regarding the anticancer properties of this compound. For instance, it has been evaluated against various carcinoma cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents such as cisplatin. The compound's mechanism may involve inducing apoptosis in cancer cells and inhibiting tumor growth .
Synthesis Methods
Various synthetic routes have been explored for producing this compound. Common methods include:
- One-pot synthesis involving readily available precursors.
- Reactions with thiophene derivatives , which enhance the biological activity through structural modifications .
Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Antitumor | Cytotoxicity against carcinoma cell lines | |
| Antimicrobial | Potential activity against bacterial strains |
Research Highlights
A recent study highlighted the synthesis of novel pyrazole derivatives, including this compound, and evaluated their biological activities using MTT assays against various cancer cell lines. The findings indicated that this compound exhibited significant cytotoxicity with IC50 values comparable to standard chemotherapy drugs .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound interacts favorably with active sites of enzymes involved in inflammatory responses and cancer cell proliferation .
Q & A
What are the common synthetic routes for 1,4-dimethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized to improve yield?
Basic Research Question
The compound is typically synthesized via multistep reactions involving pyrazole precursors and thiophene derivatives. Key steps include:
- Alkylation/Amination : Reacting 3-methylthiophene-2-carbaldehyde with hydrazine derivatives to form the pyrazole core.
- Functionalization : Introducing methyl groups via nucleophilic substitution or catalytic methylation.
Optimization Parameters : - Solvent Selection : Ethanol or acetonitrile under reflux (60–80°C) enhances reaction efficiency .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate ring closure and reduce side products.
- Time/Temperature : Extended reaction times (12–24 hrs) at moderate temperatures (70°C) improve yields (>75%) while minimizing decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
